molecular formula C23H19ClN2O3S B2577176 N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine CAS No. 895641-82-4

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine

Cat. No.: B2577176
CAS No.: 895641-82-4
M. Wt: 438.93
InChI Key: WVEHBHISLMRUFS-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine is a complex organic compound with the molecular formula C22H17ClN2O2S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield the corresponding amines .

Scientific Research Applications

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-(4-chlorobenzenesulfonyl)quinolin-4-amine
  • N-benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-N-methyl-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine is unique due to its specific structural features, such as the presence of the methoxy group on the quinoline core, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

N-benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-29-18-9-12-21-20(13-18)23(26-14-16-5-3-2-4-6-16)22(15-25-21)30(27,28)19-10-7-17(24)8-11-19/h2-13,15H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEHBHISLMRUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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